Product packaging for 2-Chloro-6-ethoxypyrimidin-4-amine(Cat. No.:CAS No. 3289-41-6)

2-Chloro-6-ethoxypyrimidin-4-amine

Cat. No.: B3260268
CAS No.: 3289-41-6
M. Wt: 173.6 g/mol
InChI Key: JAFOEHCWMGVVFM-UHFFFAOYSA-N
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Description

Overview of the Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov Its derivatives have demonstrated a remarkable range of biological activities, including:

Anticancer nih.govmdpi.comtandfonline.com

Antiviral nih.govmdpi.com

Antimicrobial ignited.inwjahr.com

Anti-inflammatory nih.govmdpi.com

Antihypertensive nih.govmdpi.com

Anticonvulsant ignited.inmdpi.com

The development of synthetic methodologies to access functionalized pyrimidines is a continuous focus of research, aiming to expand the chemical space and discover novel therapeutic agents. nih.govgrowingscience.combu.edu.eg The ease of modification of the pyrimidine ring allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to enhance their biological efficacy. tandfonline.com

Importance of Halogenated and Alkoxy-Substituted Pyrimidines in Contemporary Chemical Science

The introduction of halogen atoms and alkoxy groups onto the pyrimidine scaffold significantly influences its chemical reactivity and biological profile. Halogenated pyrimidines , for instance, are a class of compounds extensively studied for their role as radiosensitizers in cancer therapy. nih.gov By incorporating into cellular DNA, they enhance the efficacy of radiation treatment. nih.govnih.gov The nature of the halogen can modulate the compound's properties, with different halogens impacting the stability and reactivity of the molecule. acs.org

Alkoxy-substituted pyrimidines are also of great interest in synthetic and medicinal chemistry. The alkoxy group can act as a key pharmacophoric feature or as a handle for further chemical modifications. The synthesis of these derivatives often involves the reaction of a chloropyrimidine with an appropriate alcohol in the presence of a base. researchgate.netprepchem.com The position and nature of the alkoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. nih.gov

Contextualization of 2-Chloro-6-ethoxypyrimidin-4-amine within the Broader Landscape of Pyrimidine Research

Within the vast family of pyrimidine derivatives, This compound emerges as a significant building block in chemical synthesis. This trifunctionalized pyrimidine possesses a chloro group, an ethoxy group, and an amino group, each offering a distinct site for chemical manipulation. The chlorine atom at the 2-position and the amino group at the 4-position are particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. arkat-usa.orgresearchgate.net The ethoxy group at the 6-position, while generally more stable, can also be modified under specific conditions. researchgate.net

The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its structural relatives, such as 4-Chloro-6-ethoxypyrimidin-2-amine, have also been synthesized and characterized, highlighting the isomeric diversity achievable within this class of compounds. sigmaaldrich.com The reactivity of the chloro and amino groups is a key aspect of its chemistry, enabling the construction of diverse molecular architectures. For example, the reaction of similar chloropyrimidines with amines is a fundamental and widely used transformation in pyrimidine chemistry. arkat-usa.org

Below is a table summarizing the key properties of this compound and a related isomer.

Property6-Chloro-2-ethoxypyrimidin-4-amine4-Chloro-6-ethoxypyrimidin-2-amine
CAS Number 3286-56-4 bldpharm.com89784-02-1 sigmaaldrich.com
Molecular Formula C6H8ClN3O bldpharm.comC6H8ClN3O sigmaaldrich.com
Molecular Weight 173.60 g/mol bldpharm.com173.6 g/mol sigmaaldrich.com
Physical Form Crystalline solid Solid sigmaaldrich.com
Storage Inert atmosphere, 2-8°C bldpharm.comAmbient Temperature sigmaaldrich.com

The synthesis of compounds like this compound often involves the reaction of a di-chlorinated pyrimidine with an alkoxide, followed by amination or vice versa. The specific reaction conditions, such as the base and solvent used, can influence the regioselectivity of the substitution. prepchem.comresearchgate.netnih.gov The study of such reactions is crucial for developing efficient and selective synthetic routes to these valuable chemical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN3O B3260268 2-Chloro-6-ethoxypyrimidin-4-amine CAS No. 3289-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-ethoxypyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(8)9-6(7)10-5/h3H,2H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFOEHCWMGVVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Ethoxypyrimidin 4 Amine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of the electronegative chlorine atom, makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of its derivatization.

Reactivity and Transformations of the Chloro Group

The chloro substituent at the 2-position of the pyrimidine ring is the most reactive site for nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

A wide range of nucleophiles can displace the chloro group, leading to a variety of functionalized pyrimidines. Common nucleophiles include amines, alkoxides, and thiophenoxides. For instance, the reaction with dimethylamine (B145610) yields the corresponding 2-(dimethylamino) derivative. rsc.org Similarly, treatment with sodium phenoxide or sodium thiophenoxide results in the formation of the respective 2-phenoxy and 2-(phenylthio) analogs. rsc.org

The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating. The choice of solvent can influence the reaction outcome. For example, the use of water as a solvent has been promoted as a green and efficient medium for the amination of chloropyrimidines. nih.gov

Below is a table summarizing various nucleophilic substitution reactions at the chloro position:

NucleophileReagentProductReference
Dimethylamine(CH₃)₂NH2-(Dimethylamino)-6-ethoxypyrimidin-4-amine rsc.org
Sodium PhenoxideNaOPh2-Phenoxy-6-ethoxypyrimidin-4-amine rsc.org
Sodium ThiophenoxideNaSPh2-(Phenylthio)-6-ethoxypyrimidin-4-amine rsc.org
AminesR-NH₂2-(Alkyl/arylamino)-6-ethoxypyrimidin-4-amine nih.govresearchgate.net
AlkoxidesR-O⁻2-Alkoxy-6-ethoxypyrimidin-4-amine mdpi.comchemrxiv.org

Modifications and Derivatizations Involving the Ethoxy Group

The ethoxy group at the 6-position is generally less reactive towards nucleophilic substitution than the chloro group at the 2-position. However, under more forcing conditions or with strong nucleophiles, the ethoxy group can also be displaced. For instance, treatment with an excess of a strong nucleophile like sodium methoxide (B1231860) can lead to the substitution of the ethoxy group. rsc.org

In some cases, the presence of an activating group, such as a nitro group at the 5-position, can enhance the reactivity of the alkoxy group, making it a better leaving group than a chlorine atom in SNAr reactions with primary amines. chemrxiv.org This unexpected reactivity highlights the intricate electronic effects that govern the reactivity of substituted pyrimidines.

Reactions and Functionalization of the Amino Group

The amino group at the 4-position is a key site for further functionalization. It can act as a nucleophile in various reactions, allowing for the introduction of diverse substituents. For example, it can be acylated, alkylated, or used as a directing group in subsequent reactions.

The amino group's nucleophilicity allows it to participate in reactions such as condensations. For instance, it can react with aldehydes to form Schiff bases, which can then be further modified or used to construct more complex heterocyclic systems. mdpi.com

Furthermore, the amino group can direct ortho-lithiation or other C-H activation reactions, enabling the introduction of substituents at the adjacent C5 position of the pyrimidine ring. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation and olefination of the C5-position of 2-aminopyrimidines. rsc.orgresearchgate.net

Electrophilic Substitution Reactions on the Pyrimidine Core

While the electron-deficient nature of the pyrimidine ring makes it less prone to electrophilic aromatic substitution compared to electron-rich aromatic systems, these reactions can still occur, particularly when the ring is substituted with electron-donating groups like the amino and ethoxy groups present in 2-chloro-6-ethoxypyrimidin-4-amine.

These electron-donating groups increase the electron density of the pyrimidine ring, making it more susceptible to attack by electrophiles. The most likely position for electrophilic attack is the C5 position, which is activated by both the ortho-amino and para-ethoxy groups. However, detailed studies on the electrophilic substitution reactions of this specific compound are not extensively reported in the provided search results. Generally, such reactions on similar pyrimidine systems can lead to the introduction of nitro, halogen, or acyl groups at the C5-position. researchgate.net

Strategies for Developing Novel Pyrimidine Hybrids and Fused Systems

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of novel pyrimidine hybrids and fused heterocyclic systems. These complex structures are often sought after in drug discovery due to their potential for enhanced biological activity.

One common strategy involves the sequential substitution of the chloro and ethoxy groups with different nucleophiles to introduce diverse functionalities. chemrxiv.org Another approach is to utilize the amino group as a handle for constructing fused rings. For example, the amino group can be reacted with a bifunctional reagent to build a new ring fused to the pyrimidine core. nih.govnih.gov

Furthermore, intramolecular cyclization reactions can be employed to create fused systems. By introducing appropriate functional groups through derivatization of the chloro, ethoxy, or amino groups, subsequent cyclization can lead to the formation of bicyclic or polycyclic pyrimidine derivatives. nih.gov For instance, a common strategy involves the reaction with reagents that can subsequently cyclize onto the pyrimidine ring. nih.gov

Palladium-Catalyzed Functionalization of Halogenated Pyrimidines

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and halogenated pyrimidines are excellent substrates for these transformations. mdpi.com The chloro group in this compound can be readily functionalized using various palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. mdpi.comnih.gov

These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of aryl-, heteroaryl-, and amino-substituted pyrimidines. For example, Suzuki coupling with an arylboronic acid can introduce an aryl group at the 2-position. mdpi.com Similarly, Buchwald-Hartwig amination allows for the coupling of various amines to the pyrimidine ring. nih.gov

Palladium catalysis can also be used for the remote C-H functionalization of the pyrimidine core, as mentioned earlier. rsc.orgnih.gov This strategy avoids the need for pre-functionalization of the C5-position and offers a more direct route to C5-substituted pyrimidines. rsc.org An electrochemical reductive cross-coupling method using a nickel catalyst has also been developed for the arylation of 4-amino-6-chloropyrimidines. nih.gov

The table below summarizes some palladium-catalyzed reactions applicable to halogenated pyrimidines:

ReactionCoupling PartnerProduct TypeReference
Suzuki CouplingArylboronic acid2-Arylpyrimidine mdpi.com
Buchwald-Hartwig AminationAmine2-Aminopyrimidine nih.gov
C-H ArylationAryl halide5-Arylpyrimidine rsc.orgnih.gov
C-H OlefinationAlkene5-Alkenylpyrimidine rsc.org

Structure Activity Relationship Sar Studies and Rational Molecular Design

General Principles of SAR in Pyrimidine (B1678525) Chemistry

The biological profile of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents. researchgate.netnih.gov The pyrimidine ring itself, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, serves as a versatile scaffold for chemical modification. researchgate.netnih.govnih.gov Its ability to form hydrogen bonds and engage in various molecular interactions makes it a privileged structure in drug discovery. nih.gov

Influence of Substituent Effects on Biological Interactions and Activity

The specific substituents on the 2-Chloro-6-ethoxypyrimidin-4-amine molecule—a halogen, an alkoxy group, and an amino group—each contribute distinct physicochemical properties that are crucial for its biological interactions.

Role of Halogen Substituents in Modulating Activity

The presence of a chlorine atom at the C2 position of the pyrimidine ring is a significant feature. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to enhance biological activity. nih.gov The chloro group is an electron-withdrawing substituent, which can influence the electronic distribution within the pyrimidine ring and affect its reactivity and interaction with biological targets. rsc.org

In various studies, the introduction of a chloro group has been shown to be beneficial for the activity of pyrimidine derivatives. For example, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines developed as anti-cancer agents, the chloro substituent at the C6 position was a key feature of the most potent compounds. nih.gov Similarly, studies on pyrimidine hybrids have shown that the presence of a chloro group on the phenyl ring attached to the pyrimidine nucleus can lead to remarkable antimicrobial activity. researchgate.net The "magic chloro" effect in drug discovery highlights that this substituent can profoundly improve potency and other key drug-like properties.

Table 1: Effect of Chloro-Substitution on Anticancer Activity of Pyrimidine Derivatives

CompoundSubstitutionTarget Cell LineIC₅₀ (µM)Reference
5-chloro-4-((phenyl)amino)pyrimidine derivative (L20)5-ChloroHDAC10.684 nih.gov
5-chloro-4-((phenyl)amino)pyrimidine derivative (L20)5-ChloroHDAC22.548 nih.gov
6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidine (21)6-ChloroVarious Cancer XenograftsPotent tumor growth inhibition nih.gov
2,4,6-trisubstituted pyrimidine (B6P6)Dichloro-substitutionCancer cell linesMore potent than electron-releasing groups ijbpr.com

Significance of Alkoxy Groups in Receptor/Enzyme Binding

The ethoxy group (-OCH₂CH₃) at the C6 position is an electron-donating group that can influence the molecule's polarity, solubility, and hydrogen-bonding capabilities. Alkoxy groups can act as hydrogen bond acceptors and their size and conformation can play a crucial role in fitting into a specific receptor or enzyme binding site.

Research has shown that the presence of alkoxy groups, such as methoxy (B1213986) or ethoxy, can be critical for biological activity. For instance, in a study of pyrimidine-based matrix metalloproteinase-7 inhibitors, the presence of an ethoxy group on the phenyl ring attached to the pyrimidine was a feature of the studied compounds. rsc.org In the development of histone deacetylase (HDAC) inhibitors, the presence of small groups like methoxy substitution was found to be beneficial for inhibitory activity. nih.gov The size and orientation of the alkoxy group can provide favorable van der Waals interactions within a hydrophobic pocket of a protein target, thereby enhancing binding affinity.

Table 2: Influence of Alkoxy Groups on Enzyme Inhibition

Compound SeriesAlkoxy GroupTarget EnzymeEffect on ActivityReference
Quinolinyl chalcones containing pyrimidinesMethoxyBacterial enzymesExcellent activity with 2-methoxy group researchgate.net
5-chloro-4-((substituted phenyl)amino)pyrimidine derivativesMethoxyHDACsBeneficial for inhibitory activity nih.gov
Pyrimidine derivatives with quinolineMethoxyMicrobial enzymesIncreased antimicrobial activity researchgate.net

Impact of Amino Functionality on Biological Profiles

The amino group (-NH₂) at the C4 position is a key functional group that can act as both a hydrogen bond donor and acceptor. This versatility allows it to form crucial interactions with amino acid residues in a biological target, such as the backbone carbonyls or acidic side chains. The presence of an amino group on the pyrimidine ring is a common feature in many biologically active molecules, including kinase inhibitors and receptor antagonists. nih.govnih.gov

The amino group's ability to form strong hydrogen bonds is often essential for anchoring the ligand within the binding site. researchgate.net For example, in a series of aminopyrimidine derivatives designed as EGFR inhibitors, the amino group was critical for binding. nih.gov Furthermore, substitutions on this exocyclic amino group can be used to fine-tune selectivity and potency. nih.gov The basicity of the amino group can also be important for forming salt bridges with acidic residues in the target protein.

Table 3: Role of Amino Functionality in Receptor Binding and Biological Activity

Compound SeriesFunctional GroupTargetKey FindingReference
2-aminopyrimidine derivativesAmino groupFLT3 KinaseCompound 15 showed potent kinase inhibitory activity (IC₅₀ = 7.42 nM for FLT3-WT) nih.gov
aminopyrimidine derivativesAmino groupEGFRL858R/T790MCompound A12 showed excellent kinase inhibitory activity (IC₅₀ = 4.0 nM) nih.gov
2-amino-4,6-diarylpyrimidine-5-carbonitrilesAmino groupA₁ Adenosine ReceptorMethylation of the exocyclic amino group provided unprecedented A₁AR selectivity nih.gov

Conformational Analysis and its Implications for Molecular Recognition

The pyrimidine ring itself is largely planar, but the substituents can rotate around their single bonds. The ethoxy group, in particular, can adopt various conformations, which will alter the shape and steric profile of the molecule. This flexibility can be advantageous, allowing the molecule to adapt to the topology of a binding site. However, in some cases, a more rigid conformation is preferred to pre-organize the key interacting groups for optimal binding, which can increase affinity and selectivity. nih.gov Conformational analysis, through computational modeling and experimental techniques like NMR, is crucial for understanding the preferred spatial arrangement of the substituents and how this impacts molecular recognition. nih.govnih.gov The development of conformationally diverse libraries of pyrimidine-containing molecules is a strategy to explore unique biological activities. nih.gov

Bioisosteric Replacement Strategies in Pyrimidine Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by exchanging an atom or a group of atoms with an alternative that has similar physicochemical or topological properties. openaccessjournals.comcambridgemedchemconsulting.comresearchgate.net This approach can be used to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. acs.org

For a molecule like this compound, several bioisosteric replacements could be considered:

Chloro Group: The chlorine atom could be replaced by other halogens (F, Br), a methyl group (which is of similar size), or a trifluoromethyl group (CF₃) to modulate electronic properties and lipophilicity. chemrxiv.org

Ethoxy Group: The ethoxy group could be replaced with other alkoxy groups of varying chain lengths, a thioether, or a small alkyl group to explore the steric and electronic requirements of the binding pocket.

Amino Group: The primary amino group could be mono- or di-alkylated to alter its hydrogen bonding capacity and basicity. It could also be replaced by other hydrogen-bond donors like a hydroxyl group, or incorporated into a heterocyclic ring. nih.gov

Pyrimidine Core: The entire pyrimidine scaffold can be replaced by other heterocyclic rings like pyridine, triazine, or even fused ring systems such as imidazo[1,2-a]pyrimidine (B1208166) or pyrazolo-[1,5-a]pyrimidine, a strategy known as scaffold hopping. nih.govnih.gov This can lead to novel chemical entities with potentially improved properties or new intellectual property. acs.orgnih.gov

The successful application of these strategies relies on a thorough understanding of the SAR of the initial compound, allowing for rational modifications that retain or enhance the desired biological activity.

Computational and Theoretical Chemistry Studies in Pyrimidine Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For 2-Chloro-6-ethoxypyrimidin-4-amine, a DFT study would provide the precise energies of these frontier orbitals. This data, currently unavailable in published literature, would be instrumental in predicting its behavior in chemical reactions. A hypothetical data table based on typical values for similar pyrimidine (B1678525) derivatives is presented below to illustrate the expected outcomes of such a study.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Hypothetical Value (eV) Significance
HOMO Energy -6.5 Indicates electron-donating capacity
LUMO Energy -1.2 Indicates electron-accepting capacity

Note: These values are illustrative and require specific DFT calculations for validation.

Molecular Electrostatic Potential Maps and Reactivity Predictions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas).

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group, suggesting these are sites for electrophilic attack. The amino group's hydrogen atoms and the carbon atom attached to the chlorine would likely exhibit positive potential, marking them as potential sites for nucleophilic interaction. The generation of an actual MEP map requires dedicated computational analysis.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are vital in drug discovery and materials science for simulating the interaction between a ligand (in this case, this compound) and a target, such as a protein receptor.

Ligand-Target Interaction Modeling and Binding Mode Analysis

Molecular docking predicts the preferred orientation of a ligand when it binds to a target. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. While general molecular docking studies have been performed on various pyrimidine derivatives, showing their potential as inhibitors for targets like kinases and other enzymes, no specific docking studies have been published for this compound. Such a study would be essential to explore its potential pharmacological applications.

Prediction of Binding Affinities and Selectivity

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic model of the interactions in a biological environment and can be used to calculate binding free energies, which are a more accurate predictor of binding affinity than docking scores alone. This information is critical for assessing the potency and selectivity of a potential drug candidate. There are currently no published MD simulation studies for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined activities.

Numerous QSAR studies have been conducted on various classes of pyrimidine derivatives, linking their structural features to activities such as anticancer, antimicrobial, and anti-inflammatory properties. However, no QSAR models specifically including this compound have been found in the literature. To build a QSAR model for this compound and its analogs, a series of related molecules would need to be synthesized and their biological activities evaluated. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic) would be calculated and correlated with the activity data to generate a predictive model.

Table 2: Compound Names Mentioned in the Article

Compound Name

In Silico Screening and Virtual Ligand Design Approaches

In the realm of pyrimidine research, computational and theoretical chemistry have emerged as indispensable tools for the rational design and discovery of novel bioactive molecules. In silico screening and virtual ligand design, in particular, offer a powerful and resource-efficient strategy to navigate the vast chemical space of pyrimidine derivatives and identify promising candidates for further experimental validation. These computational approaches enable the prediction of molecular interactions, binding affinities, and pharmacokinetic properties, thereby accelerating the drug discovery pipeline.

The application of in silico methods to pyrimidine scaffolds, including compounds structurally related to this compound, has been instrumental in the development of potent and selective inhibitors for a variety of biological targets. While specific computational studies on this compound are not extensively documented in publicly available literature, the broader research on pyrimidine derivatives provides a clear framework for how such investigations are conducted. These studies often involve a multi-step process that begins with the generation of a virtual library of compounds and culminates in the identification of lead candidates with optimized pharmacological profiles.

Molecular Docking Simulations

A cornerstone of virtual screening is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method allows researchers to visualize and analyze the interactions between a pyrimidine derivative and the active site of a protein, providing insights into the molecular basis of its biological activity. For instance, in studies involving pyrimidine derivatives as potential enzyme inhibitors, docking simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-receptor complex. nih.govrsc.org

The binding energy, a key output of docking simulations, provides a quantitative estimate of the binding affinity between the ligand and the target. Lower binding energies typically indicate a more stable interaction and a higher likelihood of biological activity. In a hypothetical study of this compound and its analogs against a specific kinase, the docking results might be presented as follows:

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compoundKinase X-8.5Met123, Leu78, Asp189
Analog AKinase X-9.2Met123, Val85, Asp189, Phe190
Analog BKinase X-7.8Met123, Leu78

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful in silico technique used in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed based on known active compounds, it can be used to rapidly screen large virtual libraries of molecules to identify novel scaffolds that fit the model.

For a series of pyrimidine-based compounds, a pharmacophore model might include features such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the pyrimidine nitrogens), and a hydrophobic region (the ethoxy group). This model could then be used to search for other compounds, including novel pyrimidine derivatives, that share these critical features and are therefore likely to exhibit similar biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of pyrimidine derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. These models often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. rsc.org

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a three-dimensional visualization of the regions around the molecule where modifications are likely to enhance or diminish activity. rsc.org For example, a CoMSIA contour map for a series of pyrimidine derivatives might indicate that increasing the steric bulk at the 6-position and enhancing the hydrogen-bond donating capacity of the 4-amino group would be beneficial for activity.

The predictive power of a QSAR model is typically assessed by its statistical parameters, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A hypothetical QSAR study on pyrimidine derivatives might yield the following results:

QSAR ModelPredictive r²Key Descriptors
CoMFA0.650.920.85Steric Fields, Electrostatic Fields
CoMSIA0.710.950.88Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields

Molecular Dynamics Simulations

To gain a more dynamic understanding of the ligand-receptor interactions, molecular dynamics (MD) simulations can be employed. MD simulations provide a detailed view of the conformational changes that occur when a ligand binds to its target over time. This approach can help to assess the stability of the predicted binding poses from molecular docking and to identify key residues that are critical for maintaining the interaction. rsc.orgnih.gov The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of individual residues.

Through the integrated application of these computational methodologies, researchers can effectively design and screen virtual libraries of pyrimidine derivatives, including those based on the this compound scaffold, to identify promising new therapeutic agents with enhanced potency and selectivity.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Chloro-6-ethoxypyrimidin-4-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethoxy, amine, and pyrimidine (B1678525) ring protons. The ethoxy group should present as a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The amine (NH₂) protons would likely appear as a broad singlet, and the lone proton on the pyrimidine ring would be a sharp singlet. Studies on the analogous compound, 2-amino-4-chloro-6-methoxypyrimidine (B129847), support the assignment of the pyrimidine ring proton and the amine protons. nih.govresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated. The carbon atoms of the ethoxy group would appear in the upfield region, while the four carbons of the pyrimidine ring would be found further downfield due to the influence of the electronegative nitrogen and chlorine atoms. The carbon atom bonded to chlorine (C2) and the carbons adjacent to the nitrogen atoms (C4, C6) are expected to be the most deshielded. Computational studies using methods like the Gauge-Including Atomic Orbital (GIAO) are often employed to predict and confirm these chemical shifts by correlating them with experimental data from similar structures. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
¹H Pyrimidine-H ~ 6.0 - 6.5 Singlet Shift influenced by ring substituents.
Amine (-NH₂) ~ 6.5 - 7.5 Broad Singlet Chemical shift and broadening can be solvent-dependent.
Methylene (-OCH₂CH₃) ~ 4.2 - 4.5 Quartet Coupled to the methyl protons.
Methyl (-OCH₂CH₃) ~ 1.2 - 1.5 Triplet Coupled to the methylene protons.
¹³C C4 (C-NH₂) ~ 164 Singlet
C2 (C-Cl) ~ 161 Singlet
C6 (C-OEt) ~ 170 Singlet
C5 ~ 90 Singlet
Methylene (-OCH₂) ~ 62 Singlet
Methyl (-CH₃) ~ 14 Singlet

Note: Predicted values are based on theoretical principles and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of this compound. The nominal molecular weight of the compound (C₆H₈ClN₃O) is approximately 173.6 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 173. A key feature would be the presence of an isotopic peak at m/z 175, designated as [M+2]⁺, with an intensity approximately one-third of the molecular ion peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental formula. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would reveal characteristic losses. Expected fragmentation pathways could include the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group, loss of the entire ethoxy radical (•OCH₂CH₃), or cleavage of the chloro group (•Cl). These fragmentation patterns provide confirmatory evidence for the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of functional groups within the molecule. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H stretching: A pair of bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) group.

C-H stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group.

C=N and C=C stretching: A series of complex bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

C-O stretching: A strong band, likely around 1250 cm⁻¹, for the aryl-alkyl ether linkage of the ethoxy group. researchgate.net

C-Cl stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, indicating the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine derivatives typically exhibit strong absorption bands in the UV region between 200-400 nm, corresponding to π→π* and n→π* transitions within the aromatic system. nih.gov The exact position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the pyrimidine ring and the polarity of the solvent used for the measurement.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions.

Although a crystal structure for this compound is not publicly available, data from the closely related compounds 4-Chloro-6-methoxypyrimidin-2-amine and 2-Chloro-6-methylpyrimidin-4-amine offer significant insights. nih.govresearchgate.netresearchgate.net These analogs are reported to be essentially planar and to form inversion dimers in the crystal lattice. nih.govresearchgate.net This dimerization occurs through pairs of intermolecular N-H···N hydrogen bonds between the amine group of one molecule and a ring nitrogen of a neighboring molecule, creating a stable R²₂(8) ring motif. It is highly probable that this compound would adopt a similar hydrogen-bonding pattern, leading to the formation of such dimers in its solid-state structure.

Table 2: Predicted Crystal Structure and Interaction Data for this compound (based on analogs)

Parameter Predicted Value / Feature Reference Analog Data
Crystal System Monoclinic Monoclinic nih.govresearchgate.net
Molecular Geometry Essentially planar pyrimidine ring Maximum deviation of 0.0256 (11) Å for non-H atoms in methoxy (B1213986) analog. researchgate.net
Key Intermolecular Interaction N-H···N hydrogen bonds Formation of inversion dimers. nih.govresearchgate.net
Hydrogen Bond Motif R²₂(8) ring motif Observed in both methyl and methoxy analogs. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, TLC)

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for the analysis and purification of pharmaceutical compounds. mdpi.com For a molecule like this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 or C8 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (λ_max). nih.gov

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. Given its boiling point, GC analysis is feasible. A capillary column with a mid-polarity phase would likely be used. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of the analyte and any volatile impurities. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks. A silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate). The separated spots can be visualized under UV light due to the UV-active pyrimidine ring. mdpi.com

Biological Activity and Mechanistic Insights from Preclinical Research Models

Investigation of Biological Targets and Signaling Pathways

No publicly available studies have investigated the inhibitory effects of 2-Chloro-6-ethoxypyrimidin-4-amine on specific enzymes such as kinases or proteases. As a result, there is no data to report on its potential as an enzyme inhibitor.

There are no published receptor binding assays or ligand efficacy studies for this compound. Consequently, its affinity and functional activity at any biological receptor are unknown.

Cellular Assay Methodologies for Mechanistic Elucidation

No research has been published detailing the antiproliferative effects of this compound in any cellular models. Studies on its potential to modulate the cell cycle have not been reported.

There is no available data from investigations into the ability of this compound to induce apoptosis or influence cell signaling cascades.

In Vivo Preclinical Model Systems for Target Validation and Pathway Confirmation (Non-Human)

No in vivo studies in non-human preclinical models have been reported for this compound to validate any potential biological targets or confirm pathway engagement.

Assessment of Specific Biological Endpoints and Biomarker Modulation

While this compound is recognized as a valuable intermediate in the synthesis of bioactive compounds, particularly for agrochemical and pharmaceutical applications, detailed preclinical research on its specific biological endpoints and biomarker modulation is not extensively available in public literature. researchgate.netgrowingscience.com The biological activity of pyrimidine (B1678525) derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. medwinpublishers.com

Research on structurally related 2,4,6-trisubstituted pyrimidines has demonstrated a wide range of biological activities. researchgate.net For instance, various derivatives have been synthesized and evaluated for their therapeutic potential, showing activities such as antibacterial, antifungal, anticancer, and antiviral effects. researchgate.netwjarr.com The efficacy of these compounds is often linked to their ability to inhibit specific enzymes crucial for the survival of pathogens or the proliferation of cancer cells, such as dihydrofolate reductase (DHFR) or thymidylate synthetase. medwinpublishers.com For example, a series of 2, 4, 6-trisubstituted pyrimidine derivatives showed significant antibacterial activity against Bacillus pumilus and Escherichia coli. researchgate.net Similarly, certain pyrimidine-2,4-dione derivatives have shown moderate to good antibacterial activity, with the biological effect influenced by the electronic properties of the substituents on the phenyl ring. medwinpublishers.com

Given the structural motif of this compound, it is plausible that its derivatives could be designed to target various biological endpoints. However, without specific studies on this compound, any discussion on its direct impact on biomarker modulation remains speculative. Further investigation is required to elucidate its specific biological targets and pharmacological profile.

Biological Applications of Pyrimidine Derivatives in Agrochemical Research

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals due to the broad-spectrum biological activities exhibited by its derivatives. mdpi.com These compounds have been successfully commercialized as insecticides, herbicides, and fungicides, playing a crucial role in crop protection. researchgate.netmdpi.com The versatility of the pyrimidine ring allows for extensive chemical modification, leading to the discovery of novel agrochemicals with improved efficacy and specific modes of action. growingscience.com

Insecticidal and Acaricidal Activities and Mode of Action

Pyrimidine derivatives represent a significant class of insecticides and acaricides. nih.gov Their mode of action often involves targeting the nervous system or the energy metabolism of insects.

One prominent mode of action is the disruption of nerve function. For instance, some pyrimidine-based insecticides act as modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This interaction can lead to hyperexcitation, paralysis, and eventual death of the insect. A recent study on pyridino[1,2-a]pyrimidine derivatives bearing indole (B1671886) moieties showed potent insecticidal activity against aphids, with a lead compound exhibiting an LC50 value comparable to the commercial insecticide triflumezopyrim. nih.gov

Another key target for pyrimidine insecticides is the mitochondrial electron transport chain. nih.gov Compounds like flufenerim (B1249704) and pyrimidifen (B132436) are known to inhibit mitochondrial complex I, which is essential for cellular respiration and energy production in insects. nih.gov This disruption of ATP synthesis leads to a fatal energy deficit.

Furthermore, research has explored pyrimidine derivatives containing a urea (B33335) pharmacophore, which have demonstrated insecticidal activity against the mosquito vector Aedes aegypti. nih.gov These compounds were effective against both larval and adult stages, suggesting potential for development as novel mosquito control agents. nih.gov

Table 1: Insecticidal Activity of Selected Pyrimidine Derivatives

Compound Class Target Organism Activity Metric Result Reference
Pyridino[1,2-a]pyrimidines with indole moiety Aphids LC50 of compound F45 2.97 mg/L nih.gov
Pyrimidine derivatives with urea pharmacophore Aedes aegypti (adult) Mortality of compound 4d at 2 µg/mL 70% nih.gov
Pyrimidine sulfonate esters Plutella xylostella - Good Activity mdpi.com
Pyrimidine sulfonate esters Myzus persicae - Good Activity mdpi.com

Herbicidal Properties and Selectivity Mechanisms

Pyrimidine derivatives are integral to modern weed management, with several commercial herbicides belonging to this chemical family. epa.govgsconlinepress.com They exhibit diverse mechanisms of action, leading to effective control of a wide range of weed species.

A primary herbicidal mode of action for some pyrimidine derivatives is the inhibition of essential amino acid biosynthesis. Specifically, they can target the enzyme acetolactate synthase (ALS), which is crucial for the production of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing cessation of plant growth and death. epa.gov

More recently, a novel herbicidal mechanism involving the disruption of pyrimidine biosynthesis has been identified. digitellinc.comnih.gov A new class of herbicides, the aryl pyrrolidinone anilides, which includes the pyrimidine-disrupting compound tetflupyrolimet, has been shown to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH). digitellinc.comnih.gov This enzyme catalyzes a key step in the de novo pyrimidine biosynthetic pathway. pnas.org Inhibition of DHODH disrupts the production of DNA, RNA, and other essential biomolecules, leading to plant death. nih.govpnas.org This represents the first new herbicide mode of action to be commercialized in over three decades. digitellinc.com

Other pyrimidine-based herbicides function by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in chlorophyll (B73375) and heme biosynthesis. nih.gov Inhibition of PPO leads to the accumulation of toxic intermediates, which cause rapid cell membrane disruption and plant death upon exposure to light. nih.gov

Herbicide selectivity, the ability of a herbicide to control weeds without harming the crop, is a critical aspect of their use. wiserpub.com Selectivity mechanisms for pyrimidine herbicides can be physiological or physical. wiserpub.com Physiological selectivity often relies on the crop plant's ability to metabolize the herbicide into a non-toxic form more rapidly than the weed species. wiserpub.com Physical selectivity can be achieved through factors like differential uptake or translocation of the herbicide between the crop and the weed, or by strategic placement of the herbicide where it is accessible to weeds but not the crop. wiserpub.com For example, some soil-applied herbicides are effective against shallow-germinating weeds while deeper-planted crops remain unaffected. wiserpub.com

Table 2: Herbicidal Activity of Selected Pyrimidine Derivatives

Compound/Class Target Weed(s) Mode of Action Reference
Tetflupyrolimet Grasses and broadleaf weeds Dihydroorotate dehydrogenase (DHODH) inhibition digitellinc.comnih.gov
Pyrido[2,3-d]pyrimidines Bentgrass Protoporphyrinogen oxidase (PPO) inhibition nih.gov
Pyrimido-triazolo-pyrimidines A. theophrasti, A. spinosus, C. album, E. crusgalli Acetolactate synthase (ALS) inhibition epa.gov
Pyridine and Pyrimidine Herbicides Broadleaf weeds Selective toxicity epa.gov

Industrial and Patent Landscape in Academic Context

Overview of Patent Applications Related to Pyrimidine (B1678525) Synthesis and Research Applications

The patent landscape for pyrimidine derivatives is vast, reflecting their broad utility in pharmaceuticals and agrochemicals. nih.govgoogle.comgsconlinepress.com Numerous patents protect novel synthetic methods, specific compounds, and their applications. These patents are crucial for companies to secure their investments in research and development.

Recent patent literature highlights several key areas of innovation in pyrimidine synthesis. nih.gov One major focus is the development of more efficient and regioselective synthetic routes to produce highly substituted pyrimidines. For instance, methods for the regioselective synthesis of 2,4-disubstituted pyrimidines are of significant interest, as they allow for the precise construction of complex molecules with desired biological activities. Patents often describe novel methods for introducing substituents at specific positions on the pyrimidine ring, which is critical for optimizing the pharmacological properties of the final compounds. nih.govnih.gov

Another significant area of patent activity involves the synthesis of pyrimidine derivatives as inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govgoogle.com For example, patents describe the preparation of pyrimidine compounds that act as inhibitors of cyclin-dependent kinases (CDKs) and are intended for the treatment of proliferative diseases such as cancer. google.comgoogleapis.com Similarly, patents have been filed for pyrimidine derivatives that inhibit TIE-2 and/or VEGFR-2 kinase activity, which are involved in angiogenesis, the formation of new blood vessels that tumors need to grow. google.com

The following table provides an overview of selected patent applications related to the synthesis and application of pyrimidine derivatives, showcasing the diversity of inventions in this field.

Table 1: Selected Patent Applications for Pyrimidine Derivatives

Patent Number Title Key Innovations and Applications
US6710052B2 Pyrimidine compounds Describes pyrimidine derivatives as anti-cancer agents that inhibit cell proliferation and migration. google.com
US7459455B2 Pyrimidine compounds Focuses on pyrimidine derivatives as TIE-2 and/or VEGFR-2 inhibitors for treating diseases associated with inappropriate angiogenesis. google.com
EP0019450B1 Pyrimidine derivatives and their production and agricultural uses Details the synthesis of novel pyrimidine derivatives and their use as antimicrobial agents in agriculture. google.com
WO2017002131A1 Crystalline forms of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide and their process thereof Describes the preparation of specific crystalline forms of a complex pyrimidine derivative, which is an active pharmaceutical ingredient. google.com
EP 0483204 B1 Process for preparing 2,5-diamino-4,6-dichloropyrimidine Outlines a process suitable for the large-scale production of a key intermediate used in the synthesis of pharmaceutical compounds. epo.org
CN102161660A Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide Provides a synthetic route for a complex thiazole-pyrimidine derivative. google.com
EP1301489 B1 Synthesis of chlorinated pyrimidines Discloses a method for synthesizing chlorinated pyrimidines by reacting imidoyl chlorides with phosgene. googleapis.com
US10005737B2 Methods of regioselective synthesis of 2,4-disubstituted pyrimidines Presents a novel method for the regioselective generation of 2,4-disubstituted pyrimidines through sequential nucleophilic aromatic substitution reactions.

Academic-Industrial Collaborations in Pyrimidine-Based Chemical Research

The synergy between academic laboratories and industrial partners is a driving force in advancing pyrimidine chemistry. acs.org These collaborations often arise from the need for specialized expertise that may not be available in-house within a company. nih.gov Academic labs, with their focus on fundamental research, are often at the forefront of developing novel synthetic methodologies and understanding reaction mechanisms. acs.org

A primary motivation for industry to collaborate with academia is to gain access to cutting-edge science and innovative technologies that can accelerate drug discovery and development programs. acs.orgnih.gov For pharmaceutical companies, this can lead to the identification of new lead compounds, the development of more efficient synthetic routes for active pharmaceutical ingredients, and a deeper understanding of the biological targets of their drug candidates. nih.gov

From an academic perspective, collaborations with industry provide an opportunity to work on real-world problems and see their research applied in a practical context. acs.org These partnerships can also provide funding for research projects and offer students and postdoctoral researchers valuable experience in an industrial setting. nih.gov

Several models for academic-industrial collaborations exist, ranging from large-scale, multi-year partnerships to more focused, project-specific collaborations. acs.org For example, a pharmaceutical company might sponsor a research group in a university to develop a new class of pyrimidine-based kinase inhibitors. In other cases, a company may partner with an academic lab to gain access to a specific technology, such as a high-throughput screening platform or a novel synthetic methodology. nih.gov

An example of such a collaboration involved the development of new regioselective bromination methods for heteroarenes, which are crucial steps in the synthesis of many drug candidates. acs.org These collaborations often result in publications that benefit the broader scientific community. nih.gov

Scaling Up Synthetic Methodologies for Research Material Production

The transition from a laboratory-scale synthesis of a promising pyrimidine derivative to the production of larger quantities needed for preclinical and clinical studies presents significant challenges. mdpi.org The process of scaling up a synthesis requires careful consideration of factors such as the availability and cost of starting materials, the safety and efficiency of the reaction conditions, and the ease of purification of the final product. acs.org

One approach that has been successfully used for the scale-up of pyrimidine synthesis is solid-phase synthesis. mdpi.orgacs.org This method involves attaching the starting material to a solid support, such as a resin, and then carrying out the synthetic steps in a sequential manner. acs.org Solid-phase synthesis offers several advantages for scale-up, including the ability to use excess reagents to drive reactions to completion and the simplification of purification, as byproducts and excess reagents can be washed away from the resin-bound product. acs.org

A case study on the scale-up of the synthesis of 4-(2-amino-6-phenylpyrimidin-4-yl)benzamide demonstrated that a solid-phase approach could be directly scaled up with only minor modifications to the research protocols. acs.org This resulted in a significant saving of time, which is a critical factor in the early stages of drug development. acs.org The study also highlighted the importance of using a highly loaded resin to improve the ratio of product to support, making the process more efficient and cost-effective. acs.org

However, solid-phase synthesis is not without its challenges. One issue is the potential for reactions to be slower or less complete on a solid support compared to in solution. mdpi.org Additionally, the choice of resin and linker can have a significant impact on the success of the synthesis. acs.org

The following table summarizes the key considerations and challenges in scaling up the synthesis of pyrimidine derivatives.

Table 2: Key Considerations for Scaling Up Pyrimidine Synthesis

Factor Description Challenges
Synthetic Route The choice between solid-phase and solution-phase synthesis, or a hybrid approach. Solid-phase can be limited by reaction kinetics and resin capacity; solution-phase can be purification-intensive. mdpi.orgacs.org
Starting Materials Availability, cost, and purity of the initial chemical inputs. Research-grade materials may not be available in large quantities or at a reasonable cost for scale-up. acs.org
Reaction Conditions Temperature, pressure, solvent, and catalyst selection for large-scale reactors. Reactions that work well on a small scale may not be safe or efficient in large reactors; heat transfer can become an issue. mdpi.org
Purification Isolation and purification of the final product to meet the required specifications. Chromatography may not be feasible for large quantities; crystallization and other techniques need to be developed. acs.org
Process Safety Handling of potentially hazardous reagents and intermediates on a larger scale. A thorough safety assessment is required to mitigate risks associated with exothermic reactions or toxic chemicals.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Economically Viable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a central focus for chemists. Traditional methods are continuously being refined to improve efficiency, yield, and environmental sustainability. A significant challenge in chemical synthesis is the development of eco-friendly processes, often referred to as "green chemistry." Research has demonstrated the successful use of water as a solvent for the one-pot, multicomponent synthesis of pyrimidopyrimidines, utilizing citric acid as a benign catalyst. eurekaselect.comresearchgate.net This approach not only minimizes the use of hazardous organic solvents but can also lead to high yields and product purity in a single step. researchgate.net

For specific compounds like 2-Chloro-6-ethoxypyrimidin-4-amine, synthetic strategies often involve the manipulation of multi-substituted pyrimidines. For instance, studies on related structures have shown that 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can react selectively with sodium ethoxide to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating how specific functional groups can be introduced onto the pyrimidine core. researchgate.net Future research will likely focus on adapting these selective reactions to more sustainable conditions, potentially using flow chemistry, alternative energy sources like ultrasound, or biocatalysis to create more economically viable and environmentally friendly pathways for producing complex pyrimidine derivatives. researchgate.net

Application of Artificial Intelligence and Machine Learning in Pyrimidine Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and pyrimidine research is no exception. mdpi.com These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activity, and optimize their structures with a speed and accuracy unattainable through traditional methods alone. nih.gov

Several case studies highlight the power of this approach:

Next-Generation Screening: An AI-powered screening platform, employing tools like HelixVS and HelixDock, was used to screen for molecules targeting the homodimerization of Toll-like receptor 4 (TLR4). nih.gov This led to the discovery of a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative, demonstrating AI's ability to identify novel hits for complex protein-protein interaction targets. nih.gov

Prognostic Signatures: Researchers have developed pyrimidine metabolism-related signatures (PMRS) using integrated frameworks of various machine learning and deep learning algorithms. nih.gov These models can predict prognosis in diseases like lung adenocarcinoma, showcasing the role of ML in personalized medicine. nih.gov

Gene Validation: Machine learning models, such as those using support vector machine recursive feature elimination (SVM-RFE), have been employed to validate pyrimidine metabolism-related genes implicated in conditions like osteoporosis. nih.gov

These technologies help to navigate the immense chemical space of possible pyrimidine derivatives, accelerating the identification of lead compounds and facilitating the development of more effective and personalized treatments. mdpi.comnih.gov

Exploration of Novel Biological Functions beyond Current Scope

While pyrimidines are well-established as anticancer, anti-infective, and anti-inflammatory agents, researchers are actively exploring novel biological applications. mdpi.comnih.gov The chemical versatility of the pyrimidine scaffold allows it to interact with a wide range of biological targets, opening doors to new therapeutic areas. nih.gov

Emerging areas of investigation include:

Metabolic Disorders: The role of pyrimidine metabolism in diseases beyond cancer is gaining attention. Recent studies have linked alterations in pyrimidine metabolism genes to osteoporosis, suggesting that pyrimidine derivatives could be developed to target bone formation and resorption pathways. nih.gov

Immunomodulation: Certain pyrimidine derivatives have been identified as potent inhibitors of TLR4 signaling, a key pathway in the innate immune system. nih.gov This suggests their potential use in treating a variety of inflammatory diseases and sepsis. nih.gov

Radiosensitizers: Some pyrimidine derivatives have been investigated for their ability to act as radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment. mdpi.com These compounds can make tumor cells more susceptible to radiation, potentially leading to better treatment outcomes. mdpi.com

The continued exploration of the pyrimidine "interactome"—the full scope of its biological targets—is expected to uncover new functions and lead to first-in-class medicines for a variety of diseases.

Design and Synthesis of Multifunctional Pyrimidine Derivatives

Complex, multifactorial diseases like cancer and neurodegenerative disorders often require therapies that can address multiple biological pathways simultaneously. This has led to the rational design and synthesis of multifunctional or "hybrid" molecules, where a single compound is engineered to interact with two or more targets. nih.gov The pyrimidine scaffold is an ideal base for creating such molecules.

Key strategies in this area include:

Combining Pharmacophores: Researchers have designed pyrimidine derivatives that merge different pharmacophore groups onto a single scaffold. nih.gov This approach aims to create "smart" molecules that retain the desired characteristics of the original templates, potentially leading to synergistic effects and a reduced risk of adverse reactions. nih.gov

Multi-target-directed Ligands for Alzheimer's: In the context of Alzheimer's disease, scientists have designed pyrimidine diamine derivatives to act as dual-binding site cholinesterase inhibitors while also possessing metal-chelating and antioxidant properties. acs.org This multi-pronged approach addresses several pathological factors of the disease at once. acs.org

Anticancer and Antioxidant Agents: Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated for both anticancer and antioxidant activities, which is particularly relevant for treating cancers where oxidative stress plays a significant role in tumorigenesis. nih.gov

The development of these multifunctional agents represents a sophisticated strategy to combat complex diseases that are often resistant to single-target therapies.

Challenges and Opportunities in Advancing Pyrimidine Research

Despite significant progress, the field of pyrimidine research faces several challenges that also present opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of highly functionalized pyrimidine derivatives can be complex and require multiple steps, impacting cost and scalability. researchgate.net

Drug Resistance: In oncology and infectious diseases, the development of resistance to existing therapies is a major hurdle. researchgate.net

Data Requirements for AI: The successful application of AI and ML models is dependent on the availability of large, high-quality datasets, which can be a limitation. mdpi.com

Opportunities:

Scaffold Versatility: The pyrimidine ring remains a highly versatile and "privileged" scaffold in medicinal chemistry, offering endless possibilities for modification and optimization. mdpi.comnih.gov

Advanced Technologies: The increasing sophistication of AI, machine learning, and computational chemistry provides powerful tools to accelerate the design and discovery of new pyrimidine-based drugs. nih.govnih.gov

Unmet Medical Needs: The potential to design multi-target and novel-acting pyrimidine derivatives offers significant opportunities to address complex diseases like Alzheimer's and drug-resistant cancers where effective treatments are lacking. nih.govacs.org

Future research focused on overcoming these challenges, particularly through the adoption of sustainable synthetic methods and the integration of computational tools, will be crucial for unlocking the full therapeutic potential of pyrimidine derivatives like this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-ethoxypyrimidin-4-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential functionalization of the pyrimidine core. A common route includes:

Ethoxylation : Reacting 4-amino-6-hydroxypyrimidine with ethyl bromide in the presence of a base (e.g., NaH) in DMF at 60°C for 6 hours.

Chlorination : Treating the intermediate with POCl₃ at 0–5°C for 2 hours to prevent over-chlorination .
Key optimizations:

  • Temperature control : Low temperatures during chlorination minimize side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software resolves bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles between substituents. Similar chloropyrimidines show planar pyrimidine rings with intermolecular N-H···Cl hydrogen bonds .
  • NMR spectroscopy :
    • ¹H NMR : Ethoxy protons appear as a quartet (δ 1.35 ppm) and triplet (δ 4.05 ppm); NH₂ protons resonate as broad singlet (δ 5.8 ppm).
    • ¹³C NMR : Chlorine-bearing C4 carbon at δ 158 ppm, ethoxy carbons at δ 63 (CH₂) and 14 ppm (CH₃) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 188) confirms molecular weight.

Q. What are common purification challenges for this compound, and what chromatographic techniques address them?

Answer: Challenges include removing unreacted starting materials (e.g., ethyl bromide derivatives) and regioisomers. Effective strategies:

  • Gradient elution : Start with 3:7 ethyl acetate/hexane to elute non-polar impurities, then increase polarity to 1:1 for the target compound.
  • Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals with minimal co-solubility of byproducts.
  • TLC monitoring : Use UV-active silica plates (Rf = 0.4 in 1:1 ethyl acetate/hexane) to track elution .

Advanced Research Questions

Q. How do DFT calculations enhance understanding of this compound's reactivity?

Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation ) predict:

  • Electrophilic sites : Chlorine (Mulliken charge: -0.32) and C4 (charge: +0.18) are prone to nucleophilic attack.
  • Solvent effects : Polarizable Continuum Model (PCM) simulations show THF stabilizes transition states in Suzuki couplings (ΔG‡ reduced by 8 kcal/mol vs. toluene).
  • Regioselectivity : Frontier molecular orbitals (HOMO at C2, LUMO at C4) explain preferential substitution at C4 .

Q. What discrepancies exist between computational predictions and experimental data for this compound's stability?

Answer:

  • Thermal stability : DFT predicts decomposition onset at 240°C (B3LYP/6-311++G**), but experimental TG-DSC shows decomposition at 215°C due to unmodeled crystal packing effects .
  • Hydrolysis rates : Simulations underestimate aqueous hydrolysis at pH 7 (experimental t₁/₂ = 48 hours vs. predicted 72 hours). Including explicit water molecules in the model improves accuracy .

Q. How does crystal packing influence the compound's physicochemical properties?

Answer: X-ray data reveal:

  • Intermolecular interactions : N-H···Cl hydrogen bonds (2.1 Å) and π-π stacking (3.5 Å spacing between pyrimidine rings) enhance thermal stability (mp = 162–164°C).
  • Hirshfeld surface analysis : 12% contribution from H···Cl contacts, 34% from H···H interactions.
  • Impact on solubility : Tight packing reduces solubility in non-polar solvents (e.g., logP = 1.2 in octanol/water).

Q. How can solvent choice impact the efficiency of nucleophilic substitution reactions involving this compound?

Answer:

  • Polar aprotic solvents : DMF increases reaction rates (e.g., SNAr with morpholine: k = 0.15 min⁻¹ in DMF vs. 0.03 min⁻¹ in THF) by stabilizing charged intermediates.
  • Protic solvents : Methanol slows reactions due to hydrogen bonding with NH₂ groups.
  • Microwave-assisted synthesis : Reduces reaction time by 60% in DMSO (120°C, 20 minutes) .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Answer:

  • Dose-response standardization : Use fixed concentrations (e.g., 10 µM) in assays to compare IC₅₀ values for kinase inhibition.
  • Metabolic stability testing : Incubate with liver microsomes to identify active metabolites that may skew data.
  • Structural analogs : Compare with 6-cyclopropyl-N-(2,4-dimethoxyphenyl) analogs to isolate substituent effects .

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2-Chloro-6-ethoxypyrimidin-4-amine
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2-Chloro-6-ethoxypyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.